molecular formula C11H13BrClFN2O B8035189 (3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride

(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B8035189
M. Wt: 323.59 g/mol
InChI Key: DTXIEXWDANLBIN-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that features a bromine and fluorine substituted phenyl ring attached to a piperazine moiety through a methanone linkage

Properties

IUPAC Name

(3-bromo-5-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O.ClH/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15;/h5-7,14H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXIEXWDANLBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 3-bromo-5-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of various biological processes.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(piperazin-1-yl)methanone hydrochloride
  • (3-Chlorophenyl)(piperazin-1-yl)methanone hydrochloride
  • (3-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride

Uniqueness

(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This dual substitution can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry and drug development.

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